3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride chemical properties
3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride chemical properties
This guide outlines the chemical properties, synthesis, and handling of 3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride , a specialized heterocyclic building block used in medicinal chemistry.
[1][2][3][4]
Executive Summary
3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride (CAS 1803600-12-5 ) is a substituted piperazinone scaffold employed primarily in the development of kinase inhibitors and GPCR ligands.[1][2][3] Its structural value lies in the gem-dimethyl group at the C3 position, which restricts conformational flexibility via the Thorpe-Ingold effect, potentially enhancing the binding affinity of derived drug candidates. The N1-propyl substitution adds lipophilicity, while the N4-amine remains available for further diversification.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 3,3-dimethyl-1-propylpiperazin-2-one hydrochloride |
| CAS Number | 1803600-12-5 |
| Molecular Formula | C |
| Molecular Weight | 222.71 g/mol (Salt); 186.25 g/mol (Free Base) |
| Core Scaffold | Piperazin-2-one (Ketopiperazine) |
| Key Substituents | 3,3-gem-dimethyl (steric lock); 1-propyl (lipophilic tail) |
Structural Analysis
The molecule features a six-membered lactam ring.
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N1 Position : Substituted with a propyl group. This nitrogen is amidic (non-basic) and part of the lactam functionality.
-
C2 Position : Carbonyl group.[4]
-
C3 Position : Quaternary carbon with two methyl groups. This steric bulk protects the adjacent N4 amine from metabolic oxidation and restricts ring puckering.
-
N4 Position : Secondary amine (in the free base form), which serves as the protonation site for the HCl salt. It is the primary vector for further synthetic elaboration (e.g., S
Ar reactions, reductive amination).
Physicochemical Properties[1][2][6][7][8][9]
The following properties are critical for handling and assay development.
| Property | Value / Characteristic |
| Physical State | White to off-white crystalline solid |
| Melting Point | >180 °C (Decomposition likely >220 °C) |
| Solubility | High: Water, DMSO, MethanolModerate: EthanolLow: Dichloromethane, Ethyl Acetate (Salt form) |
| Acidity (pKa) | N4-H : ~8.5 – 9.0 (Predicted basicity)N1 (Amide) : Non-ionizable in physiological range |
| Hygroscopicity | Moderate; HCl salts of piperazines tend to absorb atmospheric moisture.[2] |
| LogP (Free Base) | ~0.8 (Predicted); Propyl group increases lipophilicity compared to parent. |
Synthesis & Manufacturing Strategy
The synthesis of 1-substituted-3,3-dimethylpiperazin-2-ones requires careful regiocontrol because the parent scaffold contains two nitrogen atoms with distinct nucleophilicities.
Regioselectivity Challenge
Direct alkylation of 3,3-dimethylpiperazin-2-one (CAS 22476-74-0) with propyl halides typically favors the N4 position (the amine) over the N1 position (the amide) due to the higher nucleophilicity of the amine. Therefore, a protection-deprotection strategy is required to selectively install the propyl group at N1.
Recommended Protocol: N4-Protection Route
This "Expert" route ensures high regioselectivity and yield.
Step 1: N4 Protection
React 3,3-dimethylpiperazin-2-one with Di-tert-butyl dicarbonate (Boc
-
Reagents: Boc
O, TEA, DCM. -
Product: tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate (Note: Numbering changes in IUPAC for Boc derivatives, but chemically it protects the amine).
Step 2: N1 Alkylation
Deprotonate the amide (N1-H) using a strong base, followed by alkylation with 1-bromopropane.
-
Reagents: NaH (60% dispersion), DMF, 1-Bromopropane, 0°C to RT.
-
Mechanism: Sodium hydride removes the amide proton (pKa ~16-17). The resulting anion attacks the propyl halide.
-
Observation: Gas evolution (H
) indicates deprotonation.
Step 3: Deprotection & Salt Formation
Remove the Boc group under acidic conditions to yield the final HCl salt.
-
Reagents: 4M HCl in Dioxane or TFA/DCM followed by HCl treatment.
-
Purification: Precipitation from Ether/EtOAc.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway ensuring the propyl group is installed at the N1 amide position.
Reactivity & Synthetic Utility[5][9]
Researchers utilize this building block to introduce a constrained diamine motif.
Nucleophilic Substitution (N4)
The free amine at N4 is a potent nucleophile. It readily participates in:
-
S
Ar Reactions : Reacting with chloropyrimidines or fluoronitrobenzenes to form kinase inhibitor cores. -
Reductive Amination : Coupling with aldehydes to form tertiary amines.
-
Amide Coupling : Reacting with carboxylic acids (using HATU/EDC) to generate peptidomimetics.
Conformational Control (Gem-Dimethyl Effect)
The 3,3-dimethyl substitution is not merely structural; it forces the piperazinone ring into a specific conformation. This often restricts the rotation of N4-substituents, potentially locking the molecule in a bioactive conformation and improving metabolic stability by blocking alpha-oxidation sites.
Analytical Characterization
To validate the identity of the compound, look for these spectral signatures:
| Method | Expected Signals (Diagnostic) |
| LC-MS | [M+H] |
| IR Spectroscopy | 1640–1660 cm |
Handling, Stability & Safety
Storage Protocols
-
Temperature : Store at 2–8°C (Refrigerated) for long-term stability.
-
Atmosphere : Hygroscopic. Store under inert gas (Argon/Nitrogen) or in a desiccator.
-
Shelf Life : Stable for >2 years if kept dry.
Safety Hazards (GHS Classification)
-
Signal Word : WARNING
-
Hazard Statements :
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE : Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust inhalation.
References
-
BLD Pharm . (2025).[2] Product Analysis: 3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride (CAS 1803600-12-5).[1][2][3] Retrieved from
-
Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Journal of Molecular Structure. Retrieved from
-
Core.ac.uk . (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Retrieved from
-
Sigma-Aldrich . (2024). Safety Data Sheet: Piperazinone Derivatives. Retrieved from
Sources
- 1. 86290-99-5|3,3,4-Trimethylpiperazin-2-one|BLD Pharm [bldpharm.com]
- 2. 22476-74-0|3,3-Dimethylpiperazin-2-one|BLD Pharm [bldpharm.com]
- 3. 626223-67-4|4-(2-Chloroacetyl)-3,3-dimethylpiperazin-2-one|BLD Pharm [bldpharm.com]
- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
